2,2-Dimethyl-1-(5-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)propan-1-one
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Overview
Description
2,2-Dimethyl-1-(5-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)propan-1-one is a complex organic compound featuring a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(5-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)propan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the indole core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.
Introduction of the boronate ester group: This is usually done via a Suzuki-Miyaura coupling reaction, where the boronate ester is coupled with an appropriate halogenated precursor under palladium catalysis.
Final modifications: Adjustments to the side chains and functional groups to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(5-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to simplify the structure or to protect certain functional groups during synthesis.
Substitution: The boronate ester group can participate in substitution reactions, particularly in cross-coupling reactions like Suzuki-Miyaura.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are typically employed in coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various aryl or alkyl groups.
Scientific Research Applications
2,2-Dimethyl-1-(5-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.
Medicine: Research into its use as a precursor for pharmaceuticals or as a component in drug discovery.
Industry: Applications in materials science, such as the development of new polymers or advanced materials.
Mechanism of Action
The mechanism of action for 2,2-Dimethyl-1-(5-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)propan-1-one depends on its specific application. In cross-coupling reactions, the boronate ester group facilitates the formation of carbon-carbon bonds through palladium-catalyzed mechanisms. The molecular targets and pathways involved would vary based on the context of its use, such as in biological systems or material science.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1-(5-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)propan-1-one: Similar in structure but with variations in the side chains or functional groups.
Other boronate esters: Compounds with similar boronate ester groups but different core structures.
Properties
Molecular Formula |
C20H28BNO3 |
---|---|
Molecular Weight |
341.3 g/mol |
IUPAC Name |
2,2-dimethyl-1-[5-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]propan-1-one |
InChI |
InChI=1S/C20H28BNO3/c1-13-11-14-9-10-22(17(23)18(2,3)4)16(14)15(12-13)21-24-19(5,6)20(7,8)25-21/h9-12H,1-8H3 |
InChI Key |
IREYVUDBTOWUBB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2N(C=C3)C(=O)C(C)(C)C)C |
Origin of Product |
United States |
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